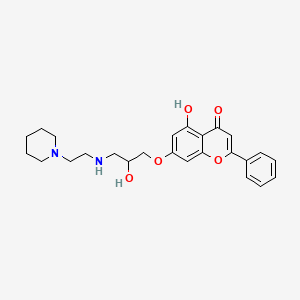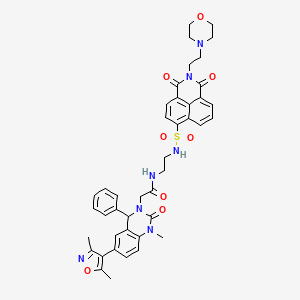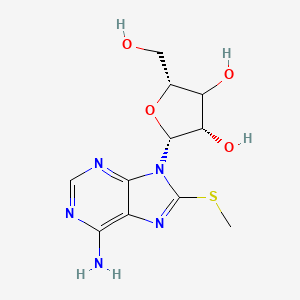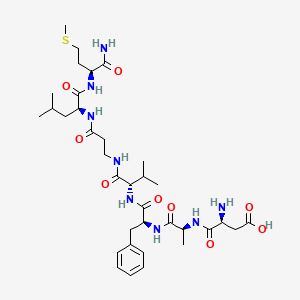![molecular formula C53H86N18O11 B15141729 [DAla2] Dynorphin A (1-9) (porcine)](/img/structure/B15141729.png)
[DAla2] Dynorphin A (1-9) (porcine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[DAla2] Dynorphin A (1-9) (porcine) is a synthetic peptide derived from the naturally occurring dynorphin A. Dynorphins are a class of opioid peptides that play a crucial role in modulating pain, stress, and emotional responses. This compound is specifically designed for research purposes and has applications in studies related to analgesia, addiction, and depression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [DAla2] Dynorphin A (1-9) (porcine) involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The protecting groups are removed, and the peptide is cleaved from the resin. The final product is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .
Industrial Production Methods
Industrial production of [DAla2] Dynorphin A (1-9) (porcine) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of advanced purification techniques ensures that the final product meets stringent quality standards required for research applications .
化学反応の分析
Types of Reactions
[DAla2] Dynorphin A (1-9) (porcine) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse oxidation, restoring the original methionine residue.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives with appropriate protecting groups.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the peptide and various substituted analogs, which can be used to study the biological activity of the compound .
科学的研究の応用
[DAla2] Dynorphin A (1-9) (porcine) has a wide range of scientific research applications:
Chemistry: Used to study peptide synthesis, structure-activity relationships, and peptide modifications.
Biology: Investigates the role of dynorphins in cellular signaling, receptor binding, and physiological responses.
Medicine: Explores potential therapeutic applications in pain management, addiction treatment, and mood disorders.
Industry: Utilized in the development of new peptide-based drugs and diagnostic tools.
作用機序
[DAla2] Dynorphin A (1-9) (porcine) exerts its effects by binding to kappa-opioid receptors (KORs) in the central nervous system. This binding leads to the activation of intracellular signaling pathways that modulate pain perception, stress responses, and emotional states. The compound’s unique structure allows it to interact specifically with KORs, making it a valuable tool for studying the physiological and pharmacological effects of dynorphins .
類似化合物との比較
Similar Compounds
Dynorphin A (1-13): A longer peptide with similar biological activity but different receptor binding properties.
Dynorphin B: Another member of the dynorphin family with distinct physiological effects.
[DAla2] Dynorphin A (1-17): An extended version of [DAla2] Dynorphin A (1-9) with additional amino acids.
Uniqueness
[DAla2] Dynorphin A (1-9) (porcine) is unique due to its specific sequence and the presence of the D-alanine residue at the second position. This modification enhances its stability and receptor binding affinity, making it a valuable research tool for studying the kappa-opioid receptor system .
特性
分子式 |
C53H86N18O11 |
|---|---|
分子量 |
1151.4 g/mol |
IUPAC名 |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C53H86N18O11/c1-6-30(4)42(49(80)69-38(50(81)82)17-12-24-63-53(59)60)71-46(77)37(16-11-23-62-52(57)58)67-45(76)36(15-10-22-61-51(55)56)68-47(78)39(25-29(2)3)70-48(79)40(27-32-13-8-7-9-14-32)66-41(73)28-64-43(74)31(5)65-44(75)35(54)26-33-18-20-34(72)21-19-33/h7-9,13-14,18-21,29-31,35-40,42,72H,6,10-12,15-17,22-28,54H2,1-5H3,(H,64,74)(H,65,75)(H,66,73)(H,67,76)(H,68,78)(H,69,80)(H,70,79)(H,71,77)(H,81,82)(H4,55,56,61)(H4,57,58,62)(H4,59,60,63)/t30-,31+,35-,36-,37-,38-,39-,40-,42-/m0/s1 |
InChIキー |
JFYHXVZXGWKQDV-ZNKHOMLWSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
正規SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-N-butyl-6-[[4-[(dimethylamino)methyl]phenyl]methyl]pyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B15141678.png)
![decanoic acid;(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15141679.png)




![1-Amino-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea](/img/structure/B15141720.png)

![[[N'-[(4S)-4-acetamido-5-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethylamino]-5-oxopentyl]carbamimidoyl]amino]phosphonic acid](/img/structure/B15141737.png)

![1-[(2R,5R)-5-[(furan-2-ylmethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15141747.png)
